molecular formula C28H26F3N7O2 B606656 Chmfl-abl-053

Chmfl-abl-053

Cat. No.: B606656
M. Wt: 549.5 g/mol
InChI Key: GXMFPDCIAWSZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. The compound is known for its high selectivity and potency, with IC50 values of 70 nM, 90 nM, and 62 nM against ABL1, SRC, and p38, respectively .

Scientific Research Applications

CHMFL-ABL-053 has a wide range of scientific research applications, including:

Mechanism of Action

CHMFL-ABL-053 exerts its effects by inhibiting the activity of BCR-ABL, SRC, and p38 kinases. These kinases play crucial roles in cell proliferation, survival, and differentiation. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of downstream targets .

Safety and Hazards

The safety and hazards of CHMFL-ABL-053 are not fully validated for medical applications and it is recommended for research use only .

Future Directions

The excellent anti-leukemic efficacy of CHMFL-ABL-053 in the long injection cycle on both models might provide a novel, effective, and safe therapeutic strategy for BCR-ABL-positive CML . The development of this compound could greatly improve the 10-year survival rate of patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHMFL-ABL-053 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

CHMFL-ABL-053 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHMFL-ABL-053 stands out due to its high selectivity and potency against BCR-ABL, SRC, and p38 kinases. Unlike other inhibitors, it has minimal off-target effects, making it a promising candidate for further development. Its oral bioavailability and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .

Properties

IUPAC Name

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPDCIAWSZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.